Carbazole Violet

Description

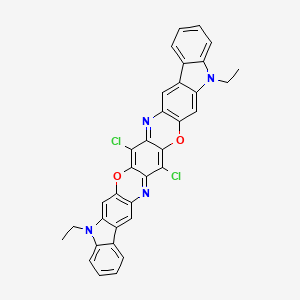

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLVZFOCZLHKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036293 | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6358-30-1 | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Violet 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m] triphenodioxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT VIOLET 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8Z6628KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbazole Violet synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of Carbazole Violet (C.I. Pigment Violet 23)

Introduction

This compound, known industrially as C.I. Pigment Violet 23 (PV23), is a high-performance organic pigment from the dioxazine class.[1][2][3] Renowned for its brilliant bluish-violet shade, exceptional color strength, and excellent fastness properties, it is widely utilized in demanding applications such as automotive coatings, plastics, inks, and industrial paints.[1][2] The synthesis of this compound is a complex, multi-stage process beginning with carbazole, a constituent of coal tar, and culminating in a polycyclic molecular structure.[2][4][5] This guide provides a detailed examination of the core reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Overall Synthesis Pathway

The manufacturing of this compound is typically a five-stage process that transforms basic carbazole into the final complex pigment.[4][5][6] The key stages are:

-

N-Alkylation: Introduction of an ethyl group onto the nitrogen atom of the carbazole ring.

-

Nitration: Introduction of a nitro group onto the N-ethylcarbazole intermediate.

-

Reduction: Conversion of the nitro group to an amino group to yield 3-amino-N-ethylcarbazole.

-

Condensation: Reaction of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).

-

Cyclization (Ring Closure): An oxidative ring-closure reaction to form the final crude this compound pigment.

This overall workflow is depicted in the diagram below.

Caption: Overall synthesis workflow for C.I. Pigment Violet 23.

Core Reaction Mechanisms and Protocols

Stages 1-3: Synthesis of 3-Amino-N-ethylcarbazole

The initial steps involve the functionalization of carbazole to produce the key amine intermediate.

-

N-Ethylation: Carbazole is reacted with an ethylating agent, such as an ethane halide, often under phase-transfer catalysis, to produce N-ethylcarbazole.[1]

-

Nitration: N-ethylcarbazole undergoes nitration to introduce a nitro group, primarily at the 3-position.

-

Reduction: The resulting 3-nitro-N-ethylcarbazole is then reduced to 3-amino-N-ethylcarbazole. This can be achieved through catalytic hydrogenation, for example, using a nickel catalyst in a chlorinated aromatic solvent.[5]

Stage 4: Condensation Reaction

The pivotal condensation step involves the reaction of two equivalents of 3-amino-N-ethylcarbazole with one equivalent of chloranil. This reaction forms the intermediate 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.[7]

-

Mechanism: This is a nucleophilic substitution reaction where the amino group of the carbazole derivative attacks the carbon atoms of the chloranil ring, displacing two chlorine atoms. The reaction is typically carried out in a high-boiling organic solvent like o-dichlorobenzene in the presence of an acid acceptor, such as anhydrous sodium acetate.[8]

Stage 5: Cyclization (Ring Closure)

The final step is the intramolecular oxidative cyclization of the intermediate to form the dioxazine ring system. This is a crucial step that develops the final chromophore.

-

Mechanism: The cyclization is facilitated by a condensing or cyclizing agent, such as benzenesulfonyl chloride, at elevated temperatures.[4][8] This agent promotes the elimination of two molecules of hydrogen chloride (HCl), leading to the formation of the two ether linkages that define the dioxazine structure. The reaction is driven to completion by heating, often until the distillation of byproducts like acetic acid ceases.[8]

The logical relationship for the core condensation and cyclization is outlined below.

Caption: Core condensation and cyclization reaction pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from patented experimental protocols for the synthesis of crude this compound.

| Parameter | Value | Reactants / Conditions | Source |

| Reactant Molar Ratio | 2.35 : 1 | 3-Amino-9-ethylcarbazole to Chloranil | [8] |

| Solvent | o-dichlorobenzene | Condensation & Cyclization | [8] |

| Acid Acceptor | Anhydrous Sodium Acetate | Condensation | [8] |

| Condensation Temp. | 60-65 °C | - | [8] |

| Condensation Time | 3 hours | - | [8] |

| Cyclization Agent | Benzenesulfonyl Chloride | Ring Closure | [4][8] |

| Cyclization Temp. | 176-180 °C | Ring Closure | [8] |

| Cyclization Time | 4-8 hours | Ring Closure | [8] |

| Catalyst (Alternative) | Heteropolyacid (0.1-5.0% by mass) | Oxidative Cyclization | [7] |

| Alternative Cyclization Temp. | 125-145 °C | Using Heteropolyacid Catalyst | [7] |

Detailed Experimental Protocols

Protocol for Condensation and Cyclization (Based on US Patent 4,345,074 A)

This protocol outlines the synthesis of crude Pigment Violet 23 from 3-amino-9-ethylcarbazole and chloranil.[8]

-

Reaction Setup: In a suitable reaction vessel, introduce 1,940 g of o-dichlorobenzene.

-

Reactant Addition: At 50 °C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.

-

Water Addition: Add 6.3 ml of water dropwise while stirring vigorously. The presence of a small amount of water (0.1 to 4% by weight) is noted to be beneficial for the reaction.[8]

-

Condensation Step: Stir the mixture for 3 hours at a temperature of 60-65 °C. The reaction progress can be monitored by checking for the disappearance of 3-amino-9-ethylcarbazole.

-

Solvent/Byproduct Removal: Heat the batch to 115 °C under vacuum for 5 hours to distill off acetic acid.

-

Cyclization Step: Release the vacuum and heat the mixture to 150 °C. Add 45 g of benzenesulfonyl chloride.

-

Ring Closure: Increase the temperature to 176-180 °C and maintain stirring at this temperature for 4 to 8 hours, or until acetic acid is no longer detected in the distillate.

-

Isolation: Cool the mixture and dilute it with 500 g of o-dichlorobenzene. Filter the precipitate at 100 °C on a suction filter.

-

Washing and Drying: Wash the collected precipitate (the crude pigment) with 200 ml of o-dichlorobenzene heated to 100 °C, followed by washing with other solvents and water to remove impurities. Dry the washed crude pigment.

Protocol for Cyclization using a Heteropolyacid Catalyst (Based on CN Patent 111100473 B)

This protocol details an alternative method for the cyclization step.[7]

-

Reaction Setup: Prepare an organic solution (e.g., in o-dichlorobenzene) containing the condensation intermediate, 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.

-

Catalyst Addition: Add a heteropolyacid as a closed-loop oxidation catalyst. The amount added should be between 0.1% and 5.0% of the mass of the condensation compound.

-

Cyclization Reaction: Heat the reaction mixture to a temperature between 125-145 °C under normal pressure and maintain for a sufficient period for the reaction to complete.

-

Product Isolation: After the reaction, the mixture is filtered, and the resulting solid is washed and dried to yield the crude product of Pigment Violet 23.

Conclusion

The synthesis of this compound (C.I. Pigment Violet 23) is a well-established yet intricate process in industrial organic chemistry. The pathway from carbazole to the final dioxazine pigment involves a sequence of N-alkylation, nitration, reduction, condensation, and cyclization reactions. The critical steps are the condensation of 3-amino-N-ethylcarbazole with chloranil and the subsequent high-temperature, agent-promoted cyclization to form the stable, highly-colored polycyclic structure. While traditional methods rely on agents like benzenesulfonyl chloride, newer patented processes explore alternative catalysts such as heteropolyacids to facilitate the final ring closure. The precise control of reaction parameters, including temperature, reactant ratios, and the presence of catalysts and acid acceptors, is paramount to achieving high yields and purity of this commercially significant pigment.

References

- 1. zeyachem.net [zeyachem.net]

- 2. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. WO2014181348A2 - Carbazole dioxazine pigments - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Carbazole Dioxazine Pigments [quickcompany.in]

- 7. CN111100473B - Preparation method of pigment violet 23 crude product - Google Patents [patents.google.com]

- 8. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]

Spectroscopic Analysis of Carbazole Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a high-performance organic pigment belonging to the dioxazine class.[1][2][3] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.[4][5] Renowned for its intense, vibrant bluish-violet hue, exceptional color strength, and excellent fastness properties, this compound finds extensive application in paints, inks, plastics, and other materials.[6][7][8] While its primary use is as a colorant, its complex heterocyclic structure, derived from carbazole, warrants a deeper investigation into its spectroscopic properties for potential applications in research and development, including sensing and materials science.[9]

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, summarizing its known chemical and physical properties, detailing experimental protocols for its analysis, and outlining its synthesis.

Chemical and Physical Properties

This compound is a complex organic molecule with a robust chemical structure that contributes to its stability and coloristic properties. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | [10] |

| Synonyms | Pigment Violet 23, Dioxazine Violet, C.I. 51319 | [4][5] |

| CAS Number | 6358-30-1 | [4] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [2][5] |

| Molecular Weight | 589.47 g/mol | [5] |

| Appearance | Dark purple solid/powder | [2] |

| Melting Point | 385 °C (decomposes) | [2] |

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Properties

| Parameter | Value/Range | Notes | Reference(s) |

| UV-Vis Absorption (λmax) | 556 - 596 nm | Measured in a 50% dispersion in methacrylic resin. This is not a solution measurement and should be considered an approximation of the absorption in a solid state. | [11] |

| Molar Absorptivity (ε) | Not available | - | |

| Fluorescence Excitation Max | Not available | For the parent compound, carbazole, the excitation maximum is ~323 nm. | [12][13] |

| Fluorescence Emission Max | Not available | For the parent compound, carbazole, the emission maximum is ~351 nm. | [12][13] |

| Fluorescence Quantum Yield (Φ) | Not available | - |

Table 2: Spectroscopic Properties of this compound.

Experimental Protocols

For researchers wishing to perform a detailed spectroscopic analysis of this compound, the following experimental protocols for UV-Vis absorption and fluorescence spectroscopy are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound in a suitable solvent.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in solution.

Materials:

-

This compound (Pigment Violet 23)

-

High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Chloroform)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Due to the low solubility of many pigments, a solvent that can dissolve this compound to a sufficient concentration for measurement is crucial. Initial solubility tests with solvents like DMF, THF, or chloroform are recommended.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations. This is necessary to determine the molar absorptivity using the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Record the absorption spectra of the prepared this compound solutions, starting with the most dilute. Ensure the cuvette is clean and properly placed in the sample holder for each measurement.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear fit of the calibration curve will be the molar absorptivity (ε).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Objective: To determine the excitation and emission maxima and to estimate the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate based on the color will be necessary).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 300-600 nm) to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the emission maximum.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the absorbance of both the this compound solution and the quantum yield standard at the excitation wavelength used for the emission scan. The absorbance of both solutions should be low (typically < 0.1) to avoid inner filter effects.

-

Record the fluorescence emission spectrum of the quantum yield standard using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Synthesis of this compound

This compound (Pigment Violet 23) is synthesized through a multi-step process that begins with the N-alkylation of carbazole.[2] The key final step involves the condensation of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[2]

The overall synthesis can be summarized as follows:

-

N-Ethylation of Carbazole: Carbazole is reacted with an ethylating agent to introduce an ethyl group onto the nitrogen atom, forming N-ethylcarbazole.

-

Nitration: N-ethylcarbazole is nitrated to introduce a nitro group onto the carbazole ring, typically at the 3-position, yielding 3-nitro-N-ethylcarbazole.

-

Reduction: The nitro group of 3-nitro-N-ethylcarbazole is reduced to an amino group to form 3-amino-N-ethylcarbazole.

-

Condensation and Ring Closure: Two molecules of 3-amino-N-ethylcarbazole are condensed with one molecule of chloranil, followed by an oxidative ring closure to form the final this compound pigment.

Conclusion

This compound is a commercially significant pigment with a rich and complex chemical structure. While its spectroscopic properties in solution are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct a thorough spectroscopic analysis. The detailed experimental protocols for UV-Vis and fluorescence spectroscopy, along with an understanding of its synthesis, will aid scientists and professionals in exploring the potential of this compound beyond its traditional use as a colorant, paving the way for new applications in materials science and other research fields. Further investigation into its photophysical properties could reveal novel functionalities for this well-established molecule.

References

- 1. SOPRANO [soprano.kikirpa.be]

- 2. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pigment Violet 23 [dyestuffintermediates.com]

- 5. This compound | C34H22Cl2N4O2 | CID 61387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pigment Violet 23 – Dioxazine Violet Pigment- Ranbar P6020 [ranbarr.com]

- 7. Permanent Violet 23 (C.I. Pigment Violet 23)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 8. douglasandsturgess.com [douglasandsturgess.com]

- 9. researchgate.net [researchgate.net]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. ES2218193T3 - NEW PIGMENTARY FORM OF PIGMENT VIOLET 23. - Google Patents [patents.google.com]

- 12. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 13. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

The Crystal and Molecular Structure of Carbazole Violet: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole Violet, known in the industry as C.I. Pigment Violet 23, is a high-performance organic pigment prized for its unique and vibrant violet shade, exceptional stability, and high color strength. This technical guide provides a comprehensive overview of the crystal and molecular structure of this compound, detailing its chemical composition, and established structural features. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document synthesizes the current understanding of its molecular architecture. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of the manufacturing workflow. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of this significant organic compound.

Introduction

This compound (C.I. Pigment Violet 23) is a member of the dioxazine class of pigments.[1][2] Its discovery dates back to 1928, with its synthesis undertaken by researchers at the Hoechst company in Germany.[2] Chemically, it is derived from carbazole, a tricyclic aromatic heterocyclic organic compound.[2] The pigment is renowned for its brilliant violet hue with a distinct blue-reddish tint that is difficult to replicate through the mixture of other pigments.[3] Beyond its use in coatings, inks, and plastics, the complex molecular structure and stability of this compound make it a subject of interest for advanced materials science and potentially for applications in organic electronics. This document aims to consolidate the available structural and synthetic information on this compound.

Molecular Structure

The molecular formula for this compound is C₃₄H₂₂Cl₂N₄O₂.[4] Early structural assignments incorrectly proposed a linear arrangement of the molecule.[5] However, subsequent crystallographic analyses have definitively established that this compound possesses a centrosymmetric, angular, and S-shaped molecular structure.[3][5] This angular conformation is a key determinant of its unique color and pigmentary properties.

The molecule is synthesized through the condensation of 3-amino-N-ethylcarbazole and chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[5][6] This reaction is followed by a cyclization step to form the final dioxazine ring system.[7]

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | [8] |

| C.I. Name | Pigment Violet 23 | [1] |

| CAS Number | 6358-30-1 | [9] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [4] |

| Molecular Weight | 589.47 g/mol | [10] |

| Appearance | Violet powder | [8] |

| Structure | Centrosymmetric, Angular | [2][5] |

Crystal Structure

The absence of this detailed crystallographic data in publicly accessible databases, such as the Cambridge Structural Database (CSD), represents a notable gap in the scientific literature for this otherwise well-known pigment. Elucidation of the single-crystal structure would be invaluable for computational modeling of its solid-state properties, including polymorphism, which can significantly impact its color, solubility, and performance in various applications.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the N-alkylation of carbazole, followed by nitration, reduction, condensation with chloranil, and finally, cyclization. The following protocol is a composite of procedures described in the patent literature.[7][11]

Materials and Equipment

-

Carbazole

-

Ethyl halide (e.g., ethyl bromide)

-

Strong base (e.g., sodium hydroxide)

-

Phase transfer catalyst

-

Organic solvent (e.g., chlorobenzene, o-dichlorobenzene)

-

Nitric acid

-

Reducing agent (for nitration product)

-

Chloranil (tetrachlorobenzoquinone)

-

Acid acceptor (e.g., anhydrous sodium acetate)

-

Cyclizing agent (e.g., benzenesulfonyl chloride)

-

Standard laboratory glassware, heating and stirring apparatus, filtration equipment, vacuum distillation setup.

Step-by-Step Procedure

-

N-ethylation of Carbazole: Carbazole is reacted with an ethyl halide in the presence of a strong base and a phase transfer catalyst in an organic solvent to produce N-ethylcarbazole.

-

Nitration of N-ethylcarbazole: The N-ethylcarbazole is dissolved in an organic solvent and nitrated using nitric acid to yield 3-nitro-N-ethylcarbazole.

-

Reduction of 3-nitro-N-ethylcarbazole: The nitro group is reduced to an amino group to form 3-amino-N-ethylcarbazole.

-

Condensation Reaction: 100g of 3-amino-9-ethylcarbazole, 42.5g of anhydrous sodium acetate, and 87.5g of chloranil are added to 1,940g of o-dichlorobenzene at 50°C.[11] 6.3 ml of water is then added dropwise with vigorous stirring.[11] The mixture is stirred for 3 hours at 60-65°C.[11]

-

Removal of Acetic Acid: The reaction mixture is heated to 115°C under vacuum for 5 hours, or until acetic acid can no longer be detected in the distillate.[11]

-

Cyclization: The mixture is then heated to 150°C without vacuum, and 45g of benzenesulfonyl chloride is added.[11] The temperature is raised to 176-180°C and maintained until the distillation of acetic acid ceases (typically 4-8 hours).[11]

-

Isolation and Purification: The crude Pigment Violet 23 is isolated by filtration, followed by washing with hot o-dichlorobenzene, methanol, and finally water. The product is then dried.

Visualization of the Synthesis Workflow

The multi-step synthesis of this compound can be represented as a logical workflow. The following diagram, generated using Graphviz (DOT language), illustrates the key stages of the manufacturing process.

Conclusion

This compound (C.I. Pigment Violet 23) is a commercially significant organic pigment with a well-established angular, centrosymmetric molecular structure. While its synthesis is well-documented, a detailed crystallographic analysis from single-crystal X-ray diffraction remains elusive in the public domain. The availability of such data would greatly enhance the understanding of its solid-state properties and could facilitate the development of new applications for this versatile molecule beyond its traditional use as a colorant. The provided synthesis protocol offers a comprehensive guide for the laboratory-scale production of this important compound. Further research into the single-crystal growth and crystallographic analysis of this compound is highly encouraged to fill the existing knowledge gap.

References

- 1. sciensage.info [sciensage.info]

- 2. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. C.I. Pigment Violet 23 | C34H22Cl2N4O2 | CID 11845128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 6. zeyachem.net [zeyachem.net]

- 7. CN111100473B - Preparation method of pigment violet 23 crude product - Google Patents [patents.google.com]

- 8. Pigment Violet 23 - SY Chemical Co., Ltd. [sypigment.com]

- 9. This compound | C34H22Cl2N4O2 | CID 61387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]

Determining the Photoluminescence Quantum Yield of Carbazole Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the photoluminescence quantum yield (PLQY) of fluorophores, with a specific focus on violet-emitting carbazole derivatives. While Carbazole Violet, also known as Pigment Violet 23, is a widely used industrial pigment, its primary application lies in coloration for paints, inks, and plastics rather than as a solution-state fluorophore.[1][2] Consequently, its fluorescence quantum yield in solution is not a commonly reported parameter.

This guide will therefore detail a robust experimental protocol for determining the relative PLQY of a violet-emitting carbazole compound in solution, using a well-characterized carbazole derivative as a practical example. The methodologies outlined are broadly applicable to other fluorescent molecules.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[3][4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of PLQY can be performed using two primary methods: the absolute method and the relative (or comparative) method.[1][5] The absolute method directly measures the emitted and absorbed photons using specialized equipment like an integrating sphere.[6] The relative method, which is more commonly employed due to its accessibility, compares the fluorescence of an unknown sample to a standard with a known quantum yield.[7][8] This guide will focus on the widely used relative quantum yield determination method.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a sample (ΦS) is calculated using the following equation, by comparing its spectroscopic properties to a reference standard (ΦR) with a known quantum yield:[3]

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample and reference, respectively.

To ensure accuracy, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically kept below 0.1 to minimize inner filter effects.[8]

Materials and Instrumentation

-

Sample: A carbazole derivative with violet emission (for this example, we will use a hypothetical derivative with properties similar to those reported for highly fluorescent carbazoles).[9]

-

Reference Standard: A certified quantum yield standard with absorption and emission in a similar spectral range. Quinine sulfate in 0.1 M H2SO4 (ΦR = 0.58) is a common standard for the near-UV and blue-violet region.[8]

-

Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable. For many carbazole derivatives, solvents like dichloromethane or cyclohexane are suitable.[7]

-

UV-Vis Spectrophotometer: To measure the absorbance spectra.

-

Fluorometer (Spectrofluorometer): To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Step-by-Step Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the carbazole sample and the quinine sulfate reference standard in their respective solvents at a concentration of approximately 10-4 M.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard, with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the reference standard.

-

Identify an appropriate excitation wavelength (λex) where both the sample and the standard have significant absorbance. For a violet-emitting carbazole, this might be around 350 nm, which is also a suitable excitation wavelength for quinine sulfate.[8]

-

Record the absorbance values at λex for all prepared solutions.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to λex.

-

Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the emission spectrum of the solvent blank for both the sample and reference solvents.

-

-

Data Processing and Calculation:

-

Subtract the solvent blank spectrum from each of the corresponding sample and reference spectra.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the reference, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λex.

-

Determine the slope (gradient, Grad) of the resulting straight line for both the sample (GradS) and the reference (GradR). The plot should be linear, confirming the absence of significant inner filter effects.

-

Calculate the quantum yield of the sample using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

-

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the collected data for a hypothetical carbazole derivative using quinine sulfate as a standard.

Table 1: Photophysical Properties and Quantum Yield of a Carbazole Derivative

| Parameter | Carbazole Derivative (Sample) | Quinine Sulfate (Reference) |

| Solvent | Dichloromethane | 0.1 M H2SO4 |

| Refractive Index (n) | 1.424 | 1.333 |

| Excitation Wavelength (λex) | 350 nm | 350 nm |

| Absorption Max (λabs) | 353 nm | 347 nm |

| Emission Max (λem) | 410 nm | 450 nm |

| Gradient (Grad) | Value from plot | Value from plot |

| Known Quantum Yield (ΦR) | N/A | 0.58 |

| Calculated Quantum Yield (ΦS) | Value to be determined | N/A |

Note: The values for the carbazole derivative are representative examples based on literature for highly fluorescent carbazoles.[7]

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical progression of the quantum yield determination process.

Caption: Workflow for relative quantum yield determination.

Logical Relationship of Calculation Parameters

The relationship between the measured parameters and the final calculated quantum yield can be visualized as follows.

Caption: Parameters for relative quantum yield calculation.

Conclusion

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]

- 3. Synthesis, characterization and quantum yields of multichromic poly(azomethine)s containing carbazole unit - Arabian Journal of Chemistry [arabjchem.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. DuraPrint®S6023-1R Pigment Violet 23 | Fineland Chem [finelandchem.com]

- 6. PV23 [crenovo.com]

- 7. researchgate.net [researchgate.net]

- 8. iss.com [iss.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Carbazole Violet Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Carbazole Violet derivatives, a class of compounds known for their characteristic violet-blue fluorescence. This document details their spectral properties, quantum yields, and fluorescence lifetimes, and provides standardized experimental protocols for their characterization. Furthermore, it explores their application as fluorescent probes in biological systems, offering a workflow for their synthesis and use in monitoring enzymatic activity.

Introduction to this compound Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their rigid, planar structure and extended π-conjugated system give rise to desirable photophysical and electronic properties, including strong absorption in the UV region and intense fluorescence. "this compound" is a functional classification for carbazole derivatives that exhibit fluorescence emission in the violet-blue region of the electromagnetic spectrum (typically 400-450 nm).

These compounds are of significant interest in various scientific and technological fields. Their high fluorescence quantum yields and good thermal and photochemical stability make them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). In the realm of biomedical research, their sensitivity to the local microenvironment makes them valuable as fluorescent probes for sensing ions, small molecules, and biomolecules, as well as for live-cell imaging.

A representative and well-studied example of a this compound derivative is N-vinylcarbazole (NVK) and its corresponding polymer, poly(N-vinylcarbazole) (PVK). The vinyl group in NVK allows for polymerization to form PVK, a thermoplastic polymer with notable photoconductive properties. This guide will use N-vinylcarbazole as a primary example to discuss the characteristic photophysical properties of this compound derivatives.

Photophysical Properties of N-vinylcarbazole (NVK)

The photophysical properties of this compound derivatives are dictated by their electronic structure and the nature of their substituents. These properties are often sensitive to the solvent environment. The key photophysical parameters for N-vinylcarbazole are summarized in the table below.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Dichloromethane | 328-353[1] | 386-437[1] | 0.72-0.89[1] | 2.09-3.91[1] |

| Ethanol/Water mixtures | ~291 | ~350-420 | Not specified | Not specified |

| Chloroform | Not specified | Not specified | Not specified | Not specified |

| 1,4-Dioxane | Not specified | Not specified | Not specified | Not specified |

Note: The data presented is a compilation from various sources and may show ranges due to differing experimental conditions. The emission of NVK can be complex, often showing both monomer and excimer emission, particularly at higher concentrations.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is crucial for their application. The following sections provide detailed methodologies for key experiments.

Synthesis of N-vinylcarbazole

A common method for the synthesis of N-vinylcarbazole involves the vinylation of carbazole with acetylene in the presence of a base.[2]

Materials:

-

Carbazole

-

Acetylene gas

-

Potassium hydroxide (or other suitable base)

-

An appropriate high-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

-

Standard laboratory glassware for reactions under pressure

Procedure:

-

Dissolve carbazole in the solvent in a pressure-resistant reaction vessel.

-

Add the base to the solution.

-

Pressurize the vessel with acetylene gas.

-

Heat the reaction mixture to the appropriate temperature (typically above 150 °C) and maintain for several hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess acetylene.

-

The product, N-vinylcarbazole, can be purified by recrystallization, for example, from methanol.[3]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the second cuvette with the sample solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvettes in both beams.

-

Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum of the compound.

Instrumentation:

-

Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Quartz fluorescence cuvettes.

Procedure:

-

Prepare a dilute solution of the this compound derivative. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Place the cuvette containing the sample solution in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to a value where the compound absorbs strongly, as determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

The wavelength of maximum fluorescence intensity (λ_em) is identified from the resulting spectrum.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is the most accurate.

Instrumentation:

-

Spectrofluorometer equipped with an integrating sphere.

-

Quartz cuvettes.

Procedure:

-

Prepare a blank sample (pure solvent) and a sample solution of the this compound derivative with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement 1 (Blank): Place the cuvette with the pure solvent inside the integrating sphere. Excite the sample and record the spectrum of the scattered excitation light.

-

Measurement 2 (Sample): Replace the blank with the sample cuvette. Excite the sample at the same wavelength and record the spectrum, which will include both the scattered excitation light and the fluorescence emission.

-

The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the reduction in the scattered excitation light compared to the blank).

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.

Procedure:

-

Prepare a dilute solution of the this compound derivative.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector records the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τ_F) is determined by fitting the decay curve to one or more exponential functions.

Application as a Fluorescent Probe for Kinase Activity

Carbazole derivatives can be functionalized to create fluorescent probes that report on specific biological activities.[4] For instance, a carbazole-based probe can be designed to monitor the activity of a protein kinase, a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.

Signaling Pathway: Generic Kinase Activity Monitoring

The following diagram illustrates a general principle for a "turn-on" fluorescent probe for kinase activity.

Caption: Workflow of a carbazole-based fluorescent probe for kinase activity.

In this scheme, a peptide sequence that is a known substrate for a specific kinase is attached to the carbazole fluorophore. The presence of a phosphate group on the peptide can alter the electronic environment of the carbazole, leading to a change in its fluorescence properties. Often, the probe is designed such that phosphorylation induces a significant increase in fluorescence intensity (a "turn-on" response).

Experimental Workflow: Monitoring Kinase Activity in Live Cells

The following diagram outlines the steps involved in using a carbazole-based kinase activity probe for live-cell imaging.

Caption: Experimental workflow for live-cell imaging of kinase activity.

This workflow begins with the chemical synthesis and purification of the carbazole-peptide conjugate probe. The probe is then characterized in vitro to confirm its photophysical properties and its response to the target kinase. Subsequently, the probe is introduced into live cells. After an incubation period to allow for cellular uptake, the cells can be treated with a stimulus (e.g., a growth factor) known to activate the kinase of interest. The change in intracellular fluorescence is then monitored over time using fluorescence microscopy. An increase in fluorescence intensity would indicate an increase in kinase activity.

Conclusion

This compound derivatives represent a versatile class of fluorophores with significant potential in materials science and biomedical research. Their robust photophysical properties, including strong absorption and bright violet-blue emission, make them valuable building blocks for a wide range of applications. As demonstrated, with appropriate functionalization, these molecules can be transformed into sophisticated probes for monitoring dynamic cellular processes such as enzyme activity, thereby providing powerful tools for drug discovery and the fundamental study of cell biology. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reliable characterization of these promising compounds.

References

- 1. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Electronic Structure of Carbazole Violet: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbazole Violet (C.I. Pigment Violet 23) is a member of the dioxazine family of pigments, derived from carbazole.[1] Its chemical structure is 9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine.[2] The large π-conjugated system inherent in its structure is responsible for its characteristic violet color. A thorough understanding of the electronic structure of this compound is paramount for predicting its photophysical properties, stability, and potential interactions in various applications, including materials science and potentially, in biological contexts.

Computational chemistry provides a powerful avenue to explore the electronic properties of molecules at a quantum level.[3] Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly well-suited for studying large organic molecules like this compound, offering a balance of accuracy and computational feasibility.[4][5] This whitepaper details a proposed computational workflow for a comprehensive theoretical investigation of this compound's electronic structure.

Proposed Computational Methodology

The following sections outline a detailed protocol for the theoretical investigation of this compound. This methodology is based on widely accepted computational practices for carbazole derivatives and other organic dyes.[4][5][6]

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

-

Initial Structure Construction: The initial 3D structure of this compound will be built using a molecular modeling program, based on its known chemical connectivity.[2][7]

-

Geometry Optimization: The geometry of the molecule will be optimized using Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point, providing a good compromise between accuracy and computational cost for a molecule of this size.[4][5]

-

Solvent Effects: To simulate realistic conditions, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The choice of solvent would depend on the intended application or experimental comparison.

-

Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic properties can be calculated.

Experimental Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation will be performed on the optimized geometry using the same DFT functional and basis set.

-

Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals will be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

-

HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) will be calculated. This gap is a crucial indicator of the molecule's kinetic stability and electronic excitation energy.

Prediction of UV-Vis Absorption Spectra

To understand the origin of this compound's color, its electronic absorption spectrum can be simulated.

Experimental Protocol:

-

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) calculations will be performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions.[4]

-

Spectral Simulation: The calculated excitation energies (often corresponding to absorption wavelengths) and oscillator strengths will be used to generate a theoretical UV-Vis absorption spectrum.

-

Transition Analysis: The nature of the principal electronic transitions (e.g., π → π*) will be determined by examining the molecular orbitals involved in each excitation.

Expected Data and Presentation

A theoretical investigation as outlined above would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be presented in structured tables.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value |

| HOMO Energy (eV) | Value to be determined |

| LUMO Energy (eV) | Value to be determined |

| HOMO-LUMO Gap (eV) | Value to be determined |

| Ionization Potential (eV) | Value to be determined |

| Electron Affinity (eV) | Value to be determined |

Table 2: Predicted UV-Vis Spectral Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Value to be determined | Value to be determined | e.g., HOMO → LUMO (95%) |

| S₀ → S₂ | Value to be determined | Value to be determined | e.g., HOMO-1 → LUMO (80%) |

| S₀ → S₃ | Value to be determined | Value to be determined | e.g., HOMO → LUMO+1 (75%) |

Visualizations

Visual representations are essential for interpreting the results of computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the proposed workflow and the relationships between key electronic structure concepts.

Caption: Proposed computational workflow for the theoretical investigation of this compound.

Caption: Diagram illustrating how electronic transitions from occupied to unoccupied molecular orbitals give rise to excited states.

Conclusion

While experimental data for this compound is available, a dedicated theoretical study of its electronic structure remains an open area for research. The computational methodology proposed in this whitepaper provides a robust framework for such an investigation. The expected outcomes—including optimized geometry, frontier molecular orbital energies, and simulated electronic spectra—would provide invaluable insights into the fundamental properties of this important pigment. This, in turn, could pave the way for the rational design of new materials with tailored optoelectronic properties and a deeper understanding of the structure-property relationships in complex heterocyclic systems. Researchers in materials science, computational chemistry, and drug development are encouraged to apply this or similar protocols to expand the fundamental knowledge of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 7. This compound | C34H22Cl2N4O2 | CID 61387 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Brilliance of Dioxazine Violet: A Technical Guide to Its Discovery, Synthesis, and Performance

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dioxazine violet pigments, most notably C.I. Pigment Violet 23, represent a pinnacle of achievement in organic pigment chemistry. Renowned for their exceptional color strength, brilliance, and outstanding fastness properties, these pigments have found widespread application in demanding fields ranging from automotive coatings and high-end printing inks to specialized plastics and artist colors. This technical guide delves into the history of their discovery, outlines the intricate synthesis process, and provides a comprehensive overview of their performance characteristics through tabulated data and standardized experimental protocols.

A Legacy of Purple: From Discovery to Commercialization

The story of dioxazine violet begins in 1928, when researchers at the German chemical company Hoechst AG first synthesized and patented this novel class of pigments.[1][2][3] The initial synthesis was a multi-stage process based on carbazole, a component derived from coal tar.[1][3] For several decades following its discovery, the compound was primarily used in the production of "Diamine Light Blue," a direct dyestuff for cotton.[2][3]

The post-World War II era saw a shift in the textile industry with the invention of reactive dyes, which offered a more straightforward application on cellulose fibers.[3] This development prompted the patent holders to explore new avenues for their violet compound. In 1952, it was successfully commercialized as a pigment, initially marketed under the name Permanentviolett RL.[4][5] This marked the beginning of its widespread adoption in various industries due to its unique color and exceptional durability.[5] The world's largest producer of Pigment Violet 23, Clariant (which took over Hoechst's specialty chemicals business in 1997), centralized its production in Frankfurt, Germany.[3]

The Chemistry of Brilliance: Synthesis of Carbazole Dioxazine Violet

The industrial synthesis of Carbazole Dioxazine Violet (Pigment Violet 23) is a complex, five-stage process that demands precise control over reaction conditions.[6][7][8] The synthesis starts with carbazole and culminates in a polycyclic structure that is responsible for the pigment's outstanding properties.[9]

The Five-Stage Synthesis Pathway:

A generalized representation of the five-stage synthesis of Pigment Violet 23 is illustrated below.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]

- 3. sdc.org.uk [sdc.org.uk]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. Standard - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out ASTM D281 - Swedish Institute for Standards, SIS [sis.se]

- 7. patents.justia.com [patents.justia.com]

- 8. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]

- 9. micomlab.com [micomlab.com]

CAS number 6358-30-1 chemical properties

An In-Depth Technical Guide to the Chemical Properties of C.I. Pigment Violet 23 (CAS 6358-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Violet 23, identified by CAS number 6358-30-1, is a high-performance organic pigment belonging to the dioxazine class of compounds.[1][2] Its chemical name is 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine.[3] Renowned for its intense, bluish-violet shade and excellent stability, Pigment Violet 23 is widely utilized in various industrial applications, including paints, inks, plastics, and textiles.[4][5] While primarily used as a colorant, its comprehensive chemical and physical properties, along with its toxicological profile, are of significant interest to researchers and scientists in various fields. This guide provides a detailed overview of the core chemical properties, experimental protocols, and toxicological data for CAS number 6358-30-1.

Chemical and Physical Properties

Pigment Violet 23 is a dark purple solid with a complex polycyclic structure.[2] Its robust chemical nature contributes to its exceptional stability to heat, light, and various solvents.[6] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of Pigment Violet 23

| Property | Value | Reference(s) |

| CAS Number | 6358-30-1 | [7] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [7] |

| Molecular Weight | 589.47 g/mol | [7] |

| Appearance | Violet crystalline powder | [8] |

| Chemical Class | Dioxazine | [9] |

| Synonyms | Carbazole Violet, Dioxazine Violet, Permanent Violet RL | [5][10] |

Table 2: Physicochemical Data for Pigment Violet 23

| Property | Value | Reference(s) |

| Melting Point | >385 °C (decomposes) | [2] |

| Density | 1.4 - 1.6 g/cm³ | [6][9] |

| Bulk Density | 11.7 - 13.3 lb/gal | [6] |

| pH of 10% Slurry | 5.0 - 8.0 | [9][11][12] |

| Oil Absorption | ≤50 cc/100g | [9] |

| Heat Stability | 180-220 °C | [9][12] |

| Water Solubility | Insoluble | [8] |

| Solvent Solubility | Generally insoluble in common organic solvents | [5][8] |

Experimental Protocols

Synthesis of Pigment Violet 23

The synthesis of Pigment Violet 23 is a multi-step process that involves the condensation of 3-amino-N-ethylcarbazole with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), followed by a ring-closure reaction.[2][6]

Detailed Methodology:

A common synthetic route is as follows:

-

Condensation: 100g of 3-amino-9-ethylcarbazole, 42.5g of anhydrous sodium acetate, and 87.5g of chloranil are added to 1,940g of o-dichlorobenzene at 50°C.[13]

-

The mixture is stirred at 60-65°C for several hours until the 3-amino-9-ethylcarbazole is consumed.[13]

-

The reaction mixture is then heated to 115°C under vacuum to remove acetic acid.[13]

-

Ring Closure: The temperature is raised to 150°C, and a catalyst such as benzenesulfonyl chloride is added.[13] The mixture is then heated to 176-180°C to facilitate the ring-closure reaction, forming the crude pigment.[13]

-

Isolation and Purification: The reaction mixture is cooled, and the crude Pigment Violet 23 is isolated by filtration.[14] The filter cake is washed with hot o-dichlorobenzene and then with water to remove impurities.[13][14] The purified pigment is then dried.[14]

Caption: A flowchart illustrating the general synthesis process of Pigment Violet 23.

Toxicological Profile

Pigment Violet 23 is generally considered to have low acute toxicity.[15] However, as with any fine powder, inhalation of dust should be avoided.[16]

Table 3: Summary of Toxicological Data

| Test | Result | Reference(s) |

| Acute Oral Toxicity (LD50, rat) | > 5,000 mg/kg | |

| Skin Irritation (rabbit) | Non-irritant | [8][15] |

| Eye Irritation (rabbit) | Irritant | [15] |

| Skin Sensitization | Not observed in animal studies | [16] |

| Mutagenicity | No genotoxic potential revealed in tests | [16] |

Experimental Protocol for Cytotoxicity Assessment (General):

-

Cell Culture: Mouse fibroblast cells (or other relevant cell lines) are cultured in a suitable medium under standard conditions (e.g., 37°C, 5% CO₂).

-

Compound Preparation: A stock solution of Pigment Violet 23 is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

Cell Treatment: The cultured cells are exposed to different concentrations of the pigment for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

-

Data Analysis: The results are used to determine the concentration of the pigment that causes a 50% reduction in cell viability (IC50).

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that Pigment Violet 23 has any specific biological activity or interacts with known signaling pathways in a manner relevant to drug development. Its primary interaction with biological systems appears to be related to its physical presence and toxicological profile at high concentrations.

Conclusion

C.I. Pigment Violet 23 (CAS 6358-30-1) is a chemically stable organic pigment with a well-defined set of physical properties that make it suitable for a wide range of industrial applications. Its toxicological profile indicates low acute toxicity, although it can be an eye irritant. For researchers and scientists, understanding these properties is crucial for its safe handling and potential for new applications. For professionals in drug development, while Pigment Violet 23 does not currently present itself as a therapeutic agent, its low toxicity and high stability could make it a person of interest as a potential excipient or colorant in certain topical or device-related applications, pending further detailed biological evaluation.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 3. CAS 6358-30-1: 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiin… [cymitquimica.com]

- 4. Exploring the Allure of Pigment Violet 23: A Journey into Lavender Depths – Dipen Group Of Companies [dipengroup.com]

- 5. ccchemical.com [ccchemical.com]

- 6. zeyachem.net [zeyachem.net]

- 7. scbt.com [scbt.com]

- 8. navpadpigments.com [navpadpigments.com]

- 9. vipulorganics.com [vipulorganics.com]

- 10. ispigment.com [ispigment.com]

- 11. denizboya.com [denizboya.com]

- 12. ramdevpigments.com [ramdevpigments.com]

- 13. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]

- 14. Custom How to produce pigment violet 23 crude [pigmentviolet23.com]

- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 16. cncolorchem.com [cncolorchem.com]

Carbazole Violet: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as Pigment Violet 23 (C.I. 51319), is a high-performance organic pigment from the dioxazine class.[1][2][3] Renowned for its intense, bluish-violet hue, exceptional color strength, and excellent fastness properties, it finds wide application in paints, coatings, plastics, and printing inks.[4][5][6] While its primary use is as a colorant, the carbazole moiety is a key pharmacophore in many biologically active compounds, making the physicochemical properties of carbazole derivatives a subject of interest in pharmaceutical research. This technical guide provides an in-depth analysis of this compound's solubility in organic solvents, presenting available data, standardized testing protocols, and relevant chemical pathway information.

Quantitative Solubility Data

Quantitative solubility data for this compound (Pigment Violet 23) in organic solvents is not widely available in published literature or technical data sheets. The pigment is generally characterized by its high resistance to solvents, which implies very low solubility. This is a desirable characteristic for a pigment to prevent bleeding and migration in its applications. The industry standard for evaluating this property is through resistance and bleeding tests rather than quantitative solubility measurements (e.g., in g/L). One study notes that Pigment Violet 23 is "entirely fast to many organic solvents," with some solvents like ketones showing only slight coloration, indicative of minimal dissolution.[4]

Qualitative Solubility and Resistance Data

Technical data sheets from various manufacturers provide qualitative assessments of this compound's resistance to a range of organic solvents. This data is typically presented on a scale (e.g., 1-5 or 1-8, where the highest value indicates excellent resistance). The following tables summarize this information from multiple sources.

Table 1: Solvent Resistance of this compound (Scale: 1-5, where 5 = Excellent)

| Solvent | Resistance Rating |

| Water | 5 |

| Ethanol | 4-5 |

| Ethyl Acetate | 5 |

| Methyl Ethyl Ketone (MEK) | 4-5 |

| Mineral Spirits | 5 |

| Xylene | 4-5 |

| Butyl Acetate | 5 |

| Benzene | 5 |

| Ketone | 5 |

| Oil | 5 |

| n-Butanol | 5 |

| Toluene | 4-5 |

| Dioctyl Phthalate (DOP) | 3-4 |

Source: Data compiled from multiple technical data sheets.

Table 2: Fastness Properties of this compound (Scale: 1-8, where 8 = Excellent)

| Property | Rating |

| Light Fastness (Full Shade) | 7-8 |

| Light Fastness (Reduced Shade) | 6-7 |

Source: Data compiled from multiple technical data sheets.

Experimental Protocols

In the absence of standardized protocols for determining the quantitative solubility of pigments like this compound, the industry relies on methods that assess solvent resistance and bleeding. These tests provide a practical measure of the pigment's insolubility and stability in a given medium. The following is a detailed methodology based on ISO 787-22 and ASTM D279 for determining the resistance to bleeding.[7][8][9][10][11]

Determination of Resistance to Bleeding (Based on ISO 787-22 & ASTM D279)